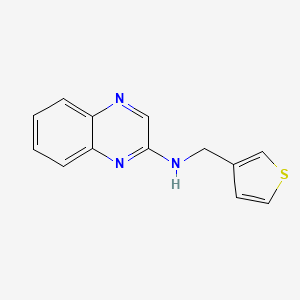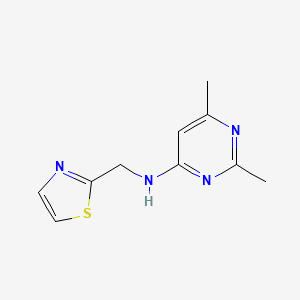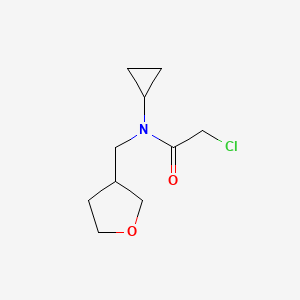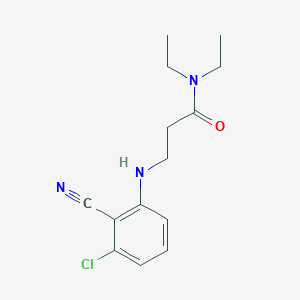
2-Methyl-1-(oxolan-3-ylmethyl)imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(oxolan-3-ylmethyl)imidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound is synthesized through a multi-step process that involves the reaction of oxolane with imidazole in the presence of a catalyst. In
作用機序
The mechanism of action of 2-Methyl-1-(oxolan-3-ylmethyl)imidazole is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of certain enzymes and signaling pathways. Specifically, 2-Methyl-1-(oxolan-3-ylmethyl)imidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Methyl-1-(oxolan-3-ylmethyl)imidazole has several biochemical and physiological effects. One of the most notable effects of this compound is its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-Methyl-1-(oxolan-3-ylmethyl)imidazole has been shown to have anti-cancer properties, which may be due to its ability to inhibit the activity of COX-2 and other enzymes involved in the production of prostaglandins.
実験室実験の利点と制限
One of the main advantages of using 2-Methyl-1-(oxolan-3-ylmethyl)imidazole in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
One of the main limitations of using 2-Methyl-1-(oxolan-3-ylmethyl)imidazole in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in certain experimental settings.
将来の方向性
There are several future directions for research on 2-Methyl-1-(oxolan-3-ylmethyl)imidazole. One area of research that is currently being explored is the development of new drugs based on this compound. Additionally, there is ongoing research into the potential use of this compound as an antimicrobial agent. Finally, there is ongoing research into the mechanism of action of this compound, which could provide important insights into its potential applications in scientific research.
合成法
The synthesis of 2-Methyl-1-(oxolan-3-ylmethyl)imidazole involves the reaction of oxolane with imidazole in the presence of a catalyst. The first step in the synthesis process involves the reaction of oxolane with imidazole in the presence of a strong acid catalyst. This reaction results in the formation of a cyclic intermediate that is then converted into 2-Methyl-1-(oxolan-3-ylmethyl)imidazole through a series of steps that involve the addition of various reagents.
科学的研究の応用
2-Methyl-1-(oxolan-3-ylmethyl)imidazole has several potential applications in scientific research. One of the most promising applications is in the field of drug discovery. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. Additionally, 2-Methyl-1-(oxolan-3-ylmethyl)imidazole has been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
特性
IUPAC Name |
2-methyl-1-(oxolan-3-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-10-3-4-11(8)6-9-2-5-12-7-9/h3-4,9H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUQMRMOVYZAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(oxolan-3-ylmethyl)imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)


![4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)